Norfloxacin

Catalog No.
S537504
CAS No.
70458-96-7
M.F
C16H18FN3O3
M. Wt
319.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfloxacin

CAS Number

70458-96-7

Product Name

Norfloxacin

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)

InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[NH2+]CC3)F)C(=O)[O-]

Solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10
Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340
1.01e+00 g/L

Synonyms

AM 0715, AM 715, AM-0715, AM-715, AM0715, MK 0366, MK 366, MK-0366, MK-366, MK0366, MK366, Norfloxacin, Noroxin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O

Description

The exact mass of the compound Norfloxacin is 319.1332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 178000 mg/lin water, 0.28 mg/ml at 25 °c. solubility in water is ph dependent, increasing sharply at ph<5 or ph >10solubility at 25 °c (mg/ml): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 3401.01e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757250. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Antibacterial Mechanisms

Norfloxacin's mechanism of action serves as a model for understanding the entire fluoroquinolone class. Researchers use norfloxacin to study how these antibiotics inhibit bacterial growth by targeting DNA gyrase, an enzyme essential for bacterial DNA replication []. By observing how norfloxacin interacts with this enzyme and its effects on bacterial cultures, scientists gain valuable insights into the efficacy and potential resistance mechanisms of fluoroquinolones.

Development of New Fluoroquinolones

Norfloxacin serves as a benchmark molecule for developing new and improved fluoroquinolone antibiotics. Researchers use its chemical structure and properties as a starting point to synthesize novel derivatives with enhanced potency, broader spectrum activity, or improved pharmacokinetic profiles []. Studies compare the activity of norfloxacin with these new compounds against various bacterial strains, allowing for the identification of promising candidates for further development.

Norfloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used to treat urinary tract infections and some gastrointestinal infections. The chemical structure of norfloxacin is defined by its empirical formula C16H18FN3O3C_{16}H_{18}FN_{3}O_{3} and its IUPAC name is 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This compound appears as a white to pale yellow crystalline powder, with a melting point around 221°C and solubility in glacial acetic acid, but limited solubility in water and ethanol .

Norfloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair [, ]. By hindering these enzymes, Norfloxacin disrupts bacterial growth and ultimately leads to cell death.

Norfloxacin is generally well-tolerated, but potential side effects include nausea, diarrhea, and tendon problems [].

  • Fluoroquinolone-associated adverse effects (FAAE): Fluoroquinolones, including Norfloxacin, carry a risk of FAAE, which can involve serious and potentially permanent tendon damage, nerve problems, and mental health issues. Due to these concerns, Norfloxacin is typically reserved for UTIs when other antibiotics are not effective [].

Norfloxacin acts primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The mechanism involves binding to the enzyme-DNA complex, leading to double-strand breaks in bacterial DNA. This action results in bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria .

Key Reactions:

  • Inhibition of DNA gyrase: Prevents supercoiling of DNA, essential for replication.
  • Formation of enzyme-DNA complexes: Leads to irreversible binding and subsequent DNA breakage.

Norfloxacin exhibits bactericidal activity against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its effectiveness stems from its ability to penetrate bacterial cell walls and disrupt critical processes like DNA replication. The drug has a low rate of resistance development, making it effective in treating specific infections .

Side Effects

Common side effects include gastrointestinal disturbances, headaches, skin rashes, and more severe reactions such as tendon ruptures and liver injury in rare cases .

The synthesis of norfloxacin involves several key steps starting from 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The process typically includes:

  • Formation of the piperazine moiety: This is achieved through a nucleophilic substitution reaction.
  • Cyclization: A cyclization step forms the quinoline structure.
  • Functionalization: The introduction of the carboxylic acid group completes the synthesis.

Norfloxacin is primarily used for treating:

  • Urinary Tract Infections: Effective against uncomplicated infections caused by susceptible organisms.
  • Gastrointestinal Infections: Occasionally used for certain bacterial gastroenteritis cases.

It has also been explored for use in prophylaxis against spontaneous bacterial peritonitis in patients with liver cirrhosis .

Norfloxacin interacts with various drugs due to its effect on cytochrome P450 enzymes, particularly CYP1A2. This can lead to increased plasma concentrations of co-administered drugs such as theophylline and caffeine, necessitating careful monitoring during concurrent therapy .

Notable Interactions:

  • Caffeine: Increased plasma half-life due to inhibited metabolism.
  • Theophylline: Elevated levels can lead to toxicity.
  • Warfarin: May enhance anticoagulant effects.

Norfloxacin belongs to a broader class of fluoroquinolones, which share similar mechanisms but differ in their chemical structures and spectra of activity. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
CiprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Broad-spectrum; effective against Pseudomonas aeruginosa.
LevofloxacinC18H20FN3O4C_{18}H_{20}FN_{3}O_{4}S-enantiomer of ofloxacin; enhanced potency against Gram-positive bacteria.
MoxifloxacinC21H24FN3O4C_{21}H_{24}FN_{3}O_{4}Greater activity against anaerobic bacteria; longer half-life.
OfloxacinC18H20FN3O4C_{18}H_{20}FN_{3}O_{4}Similar structure; less potent than newer fluoroquinolones.
DelafloxacinC19H20F2N3O5C_{19}H_{20}F_{2}N_{3}O_{5}Effective against resistant strains; specifically designed for MRSA.

Uniqueness of Norfloxacin

Norfloxacin's unique features include its specific activity profile against certain Gram-negative bacteria and its structural modifications that enhance its pharmacokinetic properties compared to other fluoroquinolones. Additionally, its low resistance development rate makes it a reliable option for specific infections .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to light-yellow crystalline powder

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

319.13321961 g/mol

Monoisotopic Mass

319.13321961 g/mol

Heavy Atom Count

23

LogP

-1.03
-1.03 (LogP)
log Kow = 0.46
2.1

Decomposition

When heated to decompostion it emits toxic fumes of /hydrogen fluoride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

227-228 °C
220-221 °C
227 - 228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N0F8P22L1P

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 104 of 109 companies with hazard statement code(s):;
H318 (33.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (11.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of urinary tract infection
FDA Label

Livertox Summary

Norfloxacin is a first generation fluoroquinolone that is typically used to treated urinary tract infections and prostatitis. Norfloxacin has been linked to rare instances of acute hepatocellular injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
Oral norfloxacin is used for the treatment of prostatitis caused by E. coli. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of complicated UTIs caused by susceptible E. coli, K. pneumoniae, P. mirabilis, Ps. aeruginosa, S. marcescens, or E. faecalis. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (including cystitis) caused by susceptible Citrobacter freundii, Enterobacter aerogenes, E. cloacae, Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, P. vulgaris, ... Pseudomonas aeruginosa, ... . The drug also is used orally in adults for the treatment of uncomplicated UTIs caused by susceptible Staphylococcus aureus, S. epidermidis, S. saprophyticus, Streptococcus agalactiae (group B streptococci), or Enterococcus faecalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Norfloxacin (10 total), please visit the HSDB record page.

Pharmacology

Norfloxacin is a quinolone/fluoroquinolone antibiotic. Norfloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian.
Norfloxacin is a synthetic, broad-spectrum fluoroquinolone with antibacterial activity. Norfloxacin inhibits activity of DNA gyrase, thereby blocking bacterial DNA replication. Norfloxacin concentrates in the renal tubules and bladder and is bactericidal against a wide range of aerobic gram-positive and gram-negative organisms.

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA06 - Norfloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE02 - Norfloxacin

Mechanism of Action

The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity
Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV).
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

70458-96-7

Absorption Distribution and Excretion

Rapid
Norfloxacin is eliminated through metabolism, biliary excretion, and renal excretion. It is expected to undergo both glomerular filtration and tubular secretion during renal excretion, as shown by its high renal clearance rate of approximately 275 mL/min.
Norfloxacin crosses the placenta and is distributed into cord blood and amniotic fluid. It is not known whether the drug is distributed into milk. Norfloxacin was not detected in the milk of lactating women following a single 200-mg oral dose of the drug, but the possibility of distribution into milk following higher doses remains to be determined. Some other quinolones (e.g., ciprofloxacin, levofloxacin ofloxacin) are distributed into milk.
In adults who received 400 mg of oral norfloxacin twice daily, prostatic tissue concentrations of the drug ranged from 0.24-4.65 ug/g in specimens obtained 1-4 hours after the second dose; concurrent serum concentrations ranged from 0.42-5.3 ug/mL. Norfloxacin is 10-15% bound to serum proteins.
Biliary concentrations of norfloxacin may be up to 10 times higher than concurrent serum concentrations. In cholecystectomy patients who received a single 400-mg oral dose of norfloxacin prior to surgery, concentrations of the drug ranged from 0.6-15.6 ug/mL in gallbladder bile, from 0.4-7.5 mcg/g in gallbladder tissue, and from 0.4-1.8 ug/mL in serum in specimens obtained approximately 3.5-6 hours after the dose.
There is limited information on the distribution of norfloxacin. Following oral administration in adults, norfloxacin is distributed into renal parenchyma, gallbladder, liver, prostatic tissue, testicles, seminal fluid, uterus, fallopian tubes, cervical and vaginal tissue, blister fluid, tonsils, maxillary sinus mucosa, sputum, and bile.
For more Absorption, Distribution and Excretion (Complete) data for Norfloxacin (9 total), please visit the HSDB record page.

Metabolism Metabolites

Via liver and kidney
Norfloxacin is eliminated by renal and nonrenal mechanisms. The drug is partially metabolized by modification of the piperazinyl group to 6 metabolites, designated M-1, M-2, M-3, M-4(1), M-4(2), and M-5.2 Although some of the metabolites are microbiologically active, they are less active than the parent drug. It has been suggested that norfloxacin undergoes first-pass metabolism in the liver, but further study is needed to fully elucidate the metabolic fate of the drug.
Pefloxacin, N-desmethyl is a known human metabolite of Pefloxacin.

Wikipedia

Norfloxacin
Clotiazepam

FDA Medication Guides

Noroxin
Norfloxacin
TABLET;ORAL
MERCK
07/26/2016

Drug Warnings

WARNING: Fluoroquinolones, including Noroxin, are associated with an increased risk of tendinitis and tendon rupture in all ages. This risk is further increased in older patients usually over 60 years of age, in patients taking corticosteroid drugs, and in patients with kidney, heart or lung transplants.
WARNING: Fluoroquinolones, including Noroxin, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Noroxin in patients with known history of myasthenia gravis
Serious and occasionally fatal hypersensitivity (anaphylactic) reactions, some following the first dose, have been reported in patients receiving quinolone therapy, including Noroxin. Some reactions were accompanied by cardiovascular collapse, loss of consciousness, tingling, pharyngeal or facial edema, dyspnea, urticaria and itching. Only a few patients had a history of hypersensitivity reactions. If an allergic reaction to norfloxacin occurs, discontinue the drug. Serious acute hypersensitivity reactions require immediate emergency treatment with epinephrine. Oxygen, intravenous fluids, antihistamines, corticosteroids, pressor amines, and airway management, including intubation, should be administered as indicated.
Other serious and sometimes fatal events, some due to hypersensitivity, and some due to uncertain etiology, have been reported rarely in patients receiving therapy with quinolones, including Noroxin. These events may be severe and generally occur following the administration of multiple doses. Clinical manifestations may include one or more of the following: fever, rash or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson syndrome); vasculitis; arthralgia; myalgia; serum sickness; allergic pneumonitis; interstitial nephritis; acute renal insufficiency or failure; hepatitis; jaundice; acute hepatic necrosis or failure; anemia, including hemolytic and aplastic; thrombocytopenia, including thrombotic thrombocytopenic purpura; leukopenia; agranulocytosis; pancytopenia; and/or other hematologic abnormalities.
For more Drug Warnings (Complete) data for Norfloxacin (24 total), please visit the HSDB record page.

Biological Half Life

3-4 hours
In patients with impaired renal function, serum concentrations of norfloxacin are higher and its half-life is prolonged. In adults with renal impairment, the half-life of norfloxacin averaged 4.4, 6.6, or 7.6 hours in adults with creatinine clearances of 30-80, 10-29, or less than 10 mL/minute per 1.73 sq m, respectively. Limited data suggest that half-life of the drug is not substantially affected by hepatic impairment.
The effective plasma or serum half-life of norfloxacin in adults with normal renal function is 2.3-4 hours. The effective half-life of the drug averages 4 hours in geriatric individuals 65-75 years of age with renal function normal for their age.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

... Condensation of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine at 170 °C in water in a pressure tube.
Preparation: T. Irikura, BE 863429; eidem, US 4146719 (1978, 1979 both to Kyorin); M. Pesson, DE 2840910; eidem, US 4292317 (1979, 1981 both to Roger Bellon/Dainippon)

Analytic Laboratory Methods

... /A/ selective and simple kinetic spectrophotometric method has been developed and validated for the determination of norfloxacin (NOR) in its pharmaceutical formulations. The method was based on the reaction of N-vinylpiprazine formed from the interaction of the mono-substituted piprazinyl group in NOR and acetaldehyde with 2,3,5,6-tetrachloro-1,4-benzoquinone to give colored N-vinylpiprazino-substituted benzoquinone derivative. The formation of the colored product was monitored spectrophotometrically by measuring the absorbance at 625 nm. ... The initial rate and fixed time (at 5min) methods were utilized for constructing the calibration graphs. The graphs were linear in concentration ranges of 20-150 and 10-180 microg mL(-1) with limits of detection of 8.4 and 3.2 microg mL(-1) for the initial rate and fixed time methods, respectively.
Fluorescence (Forster) Resonance Energy Transfer (FRET) between norfloxacin (NF) and p-amino benzoic acid (PABA) has been investigated by fluorescence and UV-vis absorption spectroscopy. It was found that the quenching of fluorescence of PABA is followed by simultaneous sensitization of NF fluorescence. The hydrophobic and electrostatic interaction plays an important role to stabilize the complex. The binding constant (K), binding site number (n) and corresponding thermodynamic parameters like free energy change (DeltaG), enthalpy change (DeltaH) and entropy change (DeltaS) were determined according to van't Hoff equation. Using FRET, the distance (r) between donor (PABA) and acceptor (NF) was obtained. This method is simple, selective and relatively free of interference from co-existing substances. The method was successfully applied to the determination of norfloxacin from pharmaceutical tablets.
A solid-phase microextraction (SPME) method followed by separation with high-performance liquid chromatography and subsequent UV detection was developed for the determination of norfloxacin and enrofloxacin. The simple and sensitive preconcentration technique uses 280 nm wavelength in mobile phase of citrate buffer (0.01 M), pH 3.8, prepared in water (A) and acetonitrile (B), with composition of the mobile phase A:B, 40:60, at a flow rate of 1.0 mL/min. A C18 reversed-phase analytical column (5 microm) was selected as separation medium for the technique. ... The method was linear over the range of 10-100 ng/mL for norfloxacin ... with a correlation coefficient (R2) value of 0.9972 /for norfloxacin/. ... Using the SPME method, the detection limit (signal-to-noise ratio = 3) /for norfloxacin was/ 17 ng/mL ... .

Clinical Laboratory Methods

The fluorescence emission of the fluoroquinolones enoxacin (ENO), ciprofloxacin (CIPRO), norfloxacin (NOR) and ofloxacin (OFLO) notably increased by UV irradiation during few minutes, in ethanolic-water medium. An HPLC method has been developed, for the determination of these fluoroquinolones, based on the separation of the formed irradiation photoproducts. Optimization of the analytical wavelengths has been carried out by fast multiemission scanning fluorescence detection. The highest sensitivity has been found when measuring at emission wavelengths of 407 and 490 nm, for ENO and OFLO, respectively, and at 444 nm for both NOR and CIPRO (exciting at 277 nm). According to the criterium of Clayton, using 0.05 as false positive and false negative error assurance probabilities, detection limits of 7.3, 6.0, 6.3 and 14.5 ng/mL, for ENO, NOR, CIPRO and OFLO, respectively, have been found. Urine and serum samples have been successfully analyzed, with recovery values ranging among 99-97% and 98-103%, for urine and serum, respectively.
A simple and fast liquid chromatographic method coupled with fluorescence detection (LC-FD) is reported, for the first time, for the simultaneous quantification of norfloxacin (NOR), ciprofloxacin (CIP) and lomefloxacin (LOM) in human plasma, using levofloxacin as internal standard (IS). Sample preparation consists of a single-step precipitation of plasma proteins followed by vortex-mixing and centrifugation. Chromatographic separation was achieved within 7? min on a reversed-phase C(18) column with a mobile phase consisting of 0.1% aqueous formic acid (pH = 3.0, triethylamine)-methanol (82:18, v/v) pumped isocratically at 1.2 mL/min. The detector was set at excitation/emission wavelengths of 278/450 nm. Calibration curves were linear (r(2) > or = 0.994) in the range of 0.02-5.0 ug/mL, and the limit of quantification was established at 0.02 ug/mL for all analytes (NOR, CIP and LOM). The overall precision did not exceed 8.19% and accuracy was within + or - 10.91%. NOR, CIP and LOM were extracted from human plasma with an overall mean recovery ranged from 90.1 to 111.5%. No interferences were observed at the retention times of the analytes and IS. This novel LC-FD method enables the reliable determination of NOR, CIP and LOM in a single chromatographic run, which may be suitable to support human pharmacokinetic-based studies with those antimicrobial agents.
A novel chemiluminescence (CL) system for the determination of norfloxacin (NFLX) is developed based on the direct CL reaction of [Ag(HIO(6))(2)](5-)-H(2)SO(4)-NFLX system. The possible mechanism of CL emission and enhancing effect was discussed by comparing UV, fluorescence and CL spectra. [Ag(HIO(6))(2)](5-) in the presence of H(2)SO(4) could produce CL emission at 490 nm, this might be caused by the excited state (O(2))(2)*. The enhancing effect of NFLX may be produced through an intermolecular energy transfer from part of (O(2))(2)* to NFLX molecule and complex of Ag(3+) and NFLX. The CL intensity emission intensity was linear in the range 1.34 x 10(-8) to 5.44 x 10(-6) gmL(-1) with correlation coefficient of 0.9982. The detection limit (s/n=3) was 3.10 x 10(-9) gmL(-1). The recovery was in the range of 90.0-104% with the RSD of 1.1-2.8%. The proposed flow injection CL method was applied satisfactorily for the determination of NFLX in capsule, human serum and urine.
A capillary zone electrophoresis method has been developed for the direct determination of norfloxacin in the physiological perfusate of isolated rat liver. Norfloxacin and the internal standard triamterene were detected using laser-induced fluorescence (LIF) detection with the excitation and emission wavelength of 325 and 435 nm, respectively. ... Calibration curves were linear over a wide range of 0.01-100 microg/mL. The limit of quantitation was 0.01 microg/mL. The intra- and inter-day relative standard deviation was 3.7%, or less, and the accuracy was 93.2% of the nominal concentration.
A fast and sensitive approach that can be used to detect norfloxacin in human urine using capillary electrophoresis with end-column electrochemiluminescence (ECL) detection of Ru(bpy)(3)(2+) is described. The separation column was a 75-microm i.d. capillary. The running buffer was 15 mmol L(-1) sodium phosphate (pH 8.2). The solution in the detection cell was 50 mmol L(-1) sodium phosphate (pH 8.0) and 5 mmol L(-1) Ru(bpy)(3)(2+). The ECL intensity varied linearly with norfloxacin concentration from 0.05 to 10 micromol L(-1). The detection limit (S/N=3) was 0.0048 micromol L(-1), and the relative standard deviations of the ECL intensity and the migration time for eleven consecutive injections of 1.0 micromol L(-1) norfloxacin (n=11) were 2.6% and 0.8%, respectively. The method was successfully applied to the determination of norfloxacin spiked in human urine without sample pretreatment. The recoveries were 92.7-97.9%.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Concomitant use of some quinolones (e.g., ciprofloxacin, norfloxacin) in patients receiving theophylline has resulted in increased plasma theophylline concentrations and decreased clearance of the drug and may increase the risk of theophylline-related adverse effects. There have been conflicting reports concerning the effect of norfloxacin on the pharmacokinetics of theophylline and additional study and experience are necessary to evaluate the interaction; however, the risk of norfloxacin inducing substantial alterations in theophylline pharmacokinetics appears to be less than with some other quinolones (e.g., ciprofloxacin). Concomitant administration of norfloxacin and an extended-release theophylline preparation to a limited number of individuals produced only slight increases in serum theophylline concentrations compared with that of some other quinolone derivatives. In other studies, concomitant administration of norfloxacin in patients stabilized on theophylline resulted in at most an 18% increase in plasma theophylline concentrations and a decrease in theophylline clearance of 5-28%. Some clinicians suggest that the interaction between norfloxacin and theophylline may not be clinically important in most patients. However, there have been reports of theophylline-related adverse effects in patients receiving norfloxacin concomitantly. Therefore, some clinicians suggest that norfloxacin be used with caution in patients receiving theophylline. The manufacturer of norfloxacin states that consideration should be given to monitoring plasma theophylline concentrations and theophylline dosage should be adjusted as required. Some quinolones (e.g., ciprofloxacin) also have been reported to alter the pharmacokinetics of caffeine, and the possibility of exaggerated or prolonged effects of caffeine during concomitant use with a quinolone should be considered.
Concomitant administration of sucralfate may interfere with oral absorption of norfloxacin resulting in decreased serum and urine concentrations of the quinolone, and some clinicians state that concomitant use of ofloxacin with sucralfate is not recommended. If concomitant use of ofloxacin and sucralfate is necessary, the manufacturer and some clinicians recommend that norfloxacin doses should be taken at least 2 hours before or after sucralfate doses.
Concomitant administration of probenecid substantially decreases urinary excretion of norfloxacin, possibly by blocking renal tubular secretion of the anti-infective, but serum concentrations and half-life of norfloxacin generally are not affected.
In vitro, chloramphenicol, rifampin, or tetracycline can inhibit the bactericidal activity of norfloxacin. In an in vitro study, the combination of norfloxacin and chloramphenicol or tetracycline was antagonistic against all Salmonella isolates tested. In an in vitro study using strains of Ps. aeruginosa resistant to aminoglycosides and carbenicillin, the antibacterial activities of imipenem and norfloxacin were synergistic or partially synergistic against about one-third and indifferent against about two-thirds of strains tested; antagonism did not occur. In vitro studies using both gram-positive and gram-negative bacteria indicate that neither synergism nor antagonism occurs when norfloxacin is used in conjunction with a beta-lactam antibiotic (e.g., ampicillin, cefotaxime, cefoxitin).
For more Interactions (Complete) data for Norfloxacin (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Hubicka U, Krzek J, Walczak M. Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. Pharm Dev Technol. 2010 Sep-Oct;15(5):532-44. doi: 10.3109/10837450903338379. Review. PubMed PMID: 19842796.
2: Chou CJ, Membrez M, Blancher F. Gut decontamination with norfloxacin and ampicillin enhances insulin sensitivity in mice. Nestle Nutr Workshop Ser Pediatr Program. 2008;62:127-37; discussion 137-40. doi: 10.1159/000146256. Review. PubMed PMID: 18626197.
3: Padeĭskaia EN. [Norfloxacin: more than 20 years of clinical use, the results and place among fluoroquinolones in modern chemotherapy for infections]. Antibiot Khimioter. 2003;48(9):28-36. Review. Russian. PubMed PMID: 15002177.
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